molecular formula C8H7Cl2FN2 B2636922 3-(5-Chloro-2-fluoropyridin-3-yl)prop-2-yn-1-amine;hydrochloride CAS No. 2580201-53-0

3-(5-Chloro-2-fluoropyridin-3-yl)prop-2-yn-1-amine;hydrochloride

Cat. No. B2636922
CAS RN: 2580201-53-0
M. Wt: 221.06
InChI Key: SKCJMQPHGKTUBT-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-fluoropyridin-3-yl)prop-2-yn-1-amine;hydrochloride, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFM-2 is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which plays a crucial role in the perception of pain and temperature.

Scientific Research Applications

Chemoselective Functionalization

Chemoselective functionalization of halogenated pyridines, including those with chloro, bromo, and fluoro substitutions, is a critical aspect of synthesizing complex molecules. Studies have demonstrated methods for selective substitution reactions that afford products with varied substituents, showcasing the compound's utility in synthesizing targeted chemical structures for further research applications (Stroup et al., 2007).

Structural Manifolds Creation

Research has explored the transformation of halopyridines into various derivatives, highlighting the flexibility of these compounds in generating diverse chemical structures. These transformations are pivotal for creating intermediates that can be further modified for use in medicinal chemistry and material science (Schlosser & Bobbio, 2002).

Synthesis of Fluorinated Derivatives

The development of methods for synthesizing fluorinated derivatives, including those incorporating amino and furan groups, demonstrates the compound's role in accessing fluorinated structures. Such structures are of interest due to their potential pharmaceutical and agrochemical applications (Plaçais et al., 2021).

Catalyst-Free Functionalization

Efficient, catalyst-free methods for the amination of fluoropyridines have been developed, underscoring the potential for simple and direct synthesis of aminated pyridine derivatives. These methods offer high chemoselectivity and wide substrate adaptability, which are valuable for synthesizing a wide range of pyridine-based compounds for various applications (Li et al., 2018).

properties

IUPAC Name

3-(5-chloro-2-fluoropyridin-3-yl)prop-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2.ClH/c9-7-4-6(2-1-3-11)8(10)12-5-7;/h4-5H,3,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCJMQPHGKTUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#CCN)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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